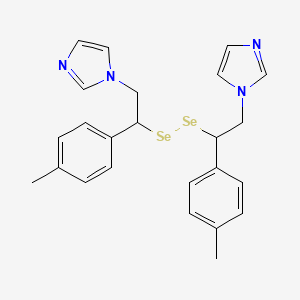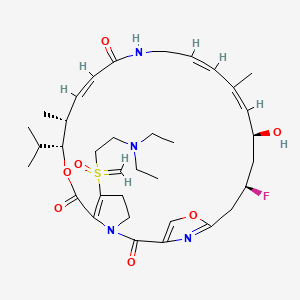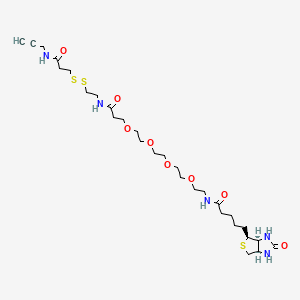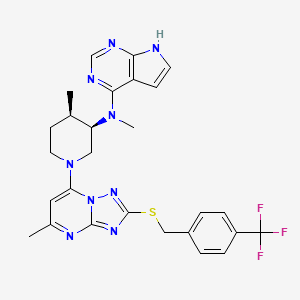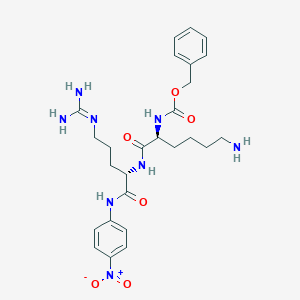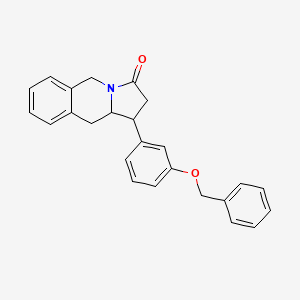
PPAR|A/GR modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PPAR|A/GR modulator 1: is a compound that acts on peroxisome proliferator-activated receptors and glucocorticoid receptors. These receptors are involved in various physiological processes, including lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. The modulation of these receptors has significant implications for the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A/GR modulator 1 typically involves the structure-based design and synthesis of selective modulators. For instance, a novel decanoic acid-based selective modulator was synthesized using a combination of structure-based design, molecular docking, and in vitro and in vivo characterization . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired selectivity and efficacy.
Industrial Production Methods: Industrial production methods for PPAR|A/GR modulators involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: PPAR|A/GR modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products: The major products formed from these reactions include modified versions of the original compound with enhanced pharmacological properties. These modifications can improve the compound’s binding affinity, selectivity, and overall therapeutic potential .
Scientific Research Applications
Chemistry: In chemistry, PPAR|A/GR modulator 1 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptors and glucocorticoid receptors. This helps in the design and development of more potent and selective modulators .
Biology: In biology, the compound is used to investigate the role of peroxisome proliferator-activated receptors and glucocorticoid receptors in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and certain types of cancer. The compound’s ability to modulate these receptors can help in managing conditions like diabetes, obesity, and cancer .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting peroxisome proliferator-activated receptors and glucocorticoid receptors .
Mechanism of Action
PPAR|A/GR modulator 1 exerts its effects by binding to the ligand-binding domains of peroxisome proliferator-activated receptors and glucocorticoid receptors. This binding induces conformational changes in the receptors, leading to the activation or repression of target gene expression. The molecular targets and pathways involved include the regulation of lipid and glucose metabolism, inflammation, and cell differentiation .
Comparison with Similar Compounds
Fenofibrate: A PPARα agonist used to treat dyslipidemia.
Rosiglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.
Elafibranor: A dual PPARα/δ agonist under development for the treatment of non-alcoholic steatohepatitis
Uniqueness: PPAR|A/GR modulator 1 is unique in its ability to modulate both peroxisome proliferator-activated receptors and glucocorticoid receptors, providing a broader range of therapeutic applications compared to compounds that target only one receptor subtype .
Properties
Molecular Formula |
C14H10FNO4 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
3-[(E)-3-(2-fluoropyridin-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H10FNO4/c1-8-6-11(18)13(14(19)20-8)10(17)3-2-9-4-5-16-12(15)7-9/h2-7,18H,1H3/b3-2+ |
InChI Key |
FDUNJKZGKXZYCK-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NC=C2)F)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


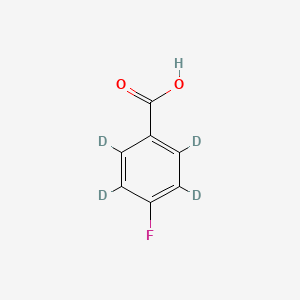

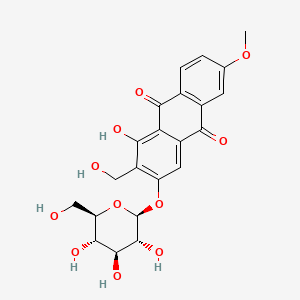
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
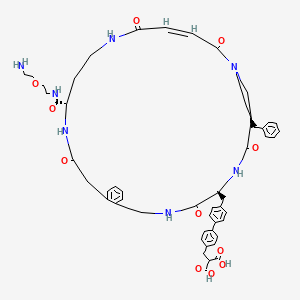

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
